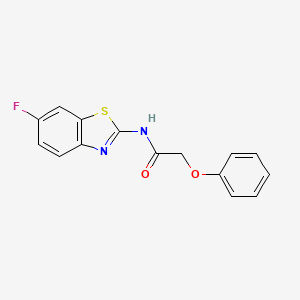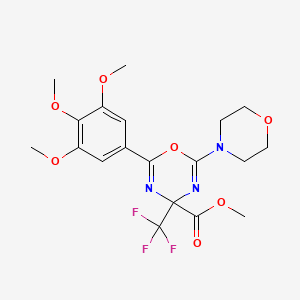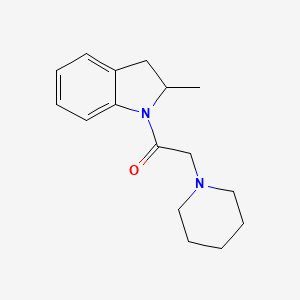![molecular formula C21H16N4O6S B11499474 1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethyl)-1H-indole](/img/structure/B11499474.png)
1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(pyridin-3-ylmethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: 4,6-dinitroindole
- Reaction: Electrophilic aromatic substitution to introduce the sulfonyl group at position 1.
- Reagents: 4-methylbenzenesulfonyl chloride, a base (e.g., pyridine)
- Conditions: Room temperature, inert atmosphere.
Step 3: Attachment of Pyridine Moiety
- Starting material: 1-(4-methylbenzenesulfonyl)-4,6-dinitroindole
- Reaction: Nucleophilic substitution to attach the pyridine moiety at position 3.
- Reagents: Pyridine-3-methyl bromide, a base (e.g., potassium carbonate)
- Conditions: Elevated temperature, solvent (e.g., DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the sulfonyl and nitro groups through electrophilic aromatic substitution reactions. The pyridine moiety can be attached via a nucleophilic substitution reaction.
-
Step 1: Synthesis of Indole Core
- Starting material: Indole
- Reaction: Electrophilic aromatic substitution to introduce nitro groups at positions 4 and 6.
- Reagents: Nitric acid, sulfuric acid
- Conditions: Controlled temperature to avoid over-nitration.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various electrophiles (e.g., alkyl halides), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonyl derivatives
Scientific Research Applications
1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the indole and pyridine moieties can engage in π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-4-[2-(2-methylpropyl)-3H-imidazo[4,5-b]pyridin-3-yl]piperidine
- 1-Methyl-3-phenyl-1H-pyrazolo[4,3-c]pyridine
Uniqueness
1-(4-METHYLBENZENESULFONYL)-4,6-DINITRO-3-[(PYRIDIN-3-YL)METHYL]-1H-INDOLE is unique due to the combination of sulfonyl, nitro, and pyridine groups attached to an indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16N4O6S |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4,6-dinitro-3-(pyridin-3-ylmethyl)indole |
InChI |
InChI=1S/C21H16N4O6S/c1-14-4-6-18(7-5-14)32(30,31)23-13-16(9-15-3-2-8-22-12-15)21-19(23)10-17(24(26)27)11-20(21)25(28)29/h2-8,10-13H,9H2,1H3 |
InChI Key |
WLXICSFXYUSEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])CC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methoxybenzamide](/img/structure/B11499413.png)
![9-(biphenyl-4-yl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11499417.png)

![ethyl 3-(2-chlorophenyl)-3-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)propanoate](/img/structure/B11499436.png)
![1-(1-adamantyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B11499438.png)
![N-(4-sec-butylphenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B11499440.png)
![1-[4-Acetyl-1-(2,2-dimethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B11499441.png)
![N-(3-{8-Methylimidazo[1,2-A]pyridin-2-YL}phenyl)-3-oxo-3H-benzo[F]chromene-2-carboxamide](/img/structure/B11499445.png)
![5,5-di(6,8-dioxabicyclo[3.2.1]oct-2-yl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11499447.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11499449.png)
![N-(4-fluorophenyl)-2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11499458.png)
![3-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-2-pentanoyl-5-phenylcyclohex-2-en-1-one](/img/structure/B11499464.png)
